![molecular formula C16H12ClN3O2S B2519314 2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034272-99-4](/img/structure/B2519314.png)

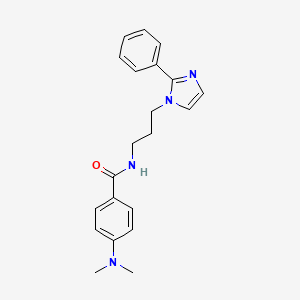

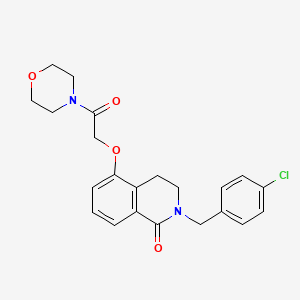

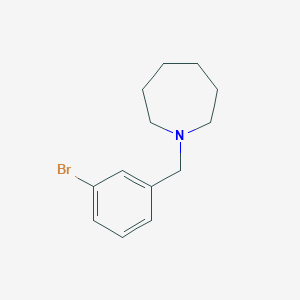

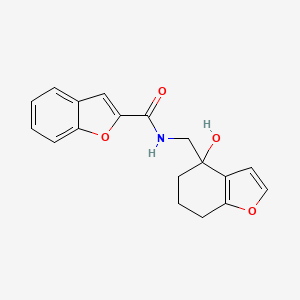

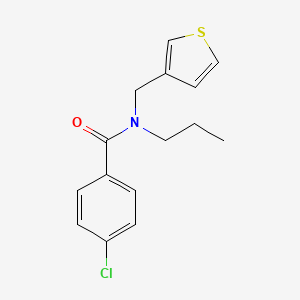

2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Chlorothiophene-2-carbonyl chloride” is a colorless to light yellow liquid . It’s used as an intermediate in organic synthesis and pharmaceutical small molecule synthesis .

Synthesis Analysis

The synthesis of “5-chlorothiophene-2-carbonyl chloride” involves the reaction of “2-acetyl-5-chlorothiophene” with “pyridine” and “thionyl chloride”. The mixture is stirred at 70°C for 3 h 15 min, and then at 137°C for 14.5 h .

Physical And Chemical Properties Analysis

“5-Chlorothiophene-2-carbonyl chloride” has a molecular weight of 181.04 and an exact mass of 179.920334. It has a density of 1.5, a melting point of 4℃, and a boiling point of 122-127℃/16Torr. Its flash point is 89.2±21.8 °C and it has a refractive index of 1.6040 to 1.6080 .

科学的研究の応用

Medicinal Chemistry and Drug Development

The unique structure of this compound makes it an intriguing candidate for drug development. Researchers have explored its potential in various therapeutic areas, including:

Antiviral Agents: The compound’s heterocyclic scaffold could be leveraged to design antiviral drugs targeting specific viral enzymes or proteins. For instance, it might inhibit viral replication by interfering with RNA or DNA synthesis .

Anticancer Agents: The triazatricyclo framework offers opportunities for developing novel anticancer agents. Researchers could explore its effects on cell proliferation, apoptosis, and tumor growth. Additionally, modifications to the carbonyl group may enhance selectivity for cancer cells .

Anti-inflammatory Drugs: The compound’s structural features suggest potential anti-inflammatory activity. Researchers could investigate its effects on inflammatory pathways, such as NF-κB or COX-2 inhibition .

Materials Science and Organic Electronics

The conjugated system within the compound could be harnessed for materials science applications:

Organic Semiconductors: The π-conjugated system may allow this compound to act as an organic semiconductor. Researchers could explore its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

Light-Emitting Materials: The compound’s aromatic rings could serve as building blocks for light-emitting materials. By functionalizing the carbonyl group, researchers might create fluorescent or phosphorescent compounds .

Coordination Chemistry and Metal Complexes

The nitrogen-rich heterocyclic core could form coordination complexes with transition metals:

Catalysis: Researchers could explore the compound’s ability to coordinate with metal ions and catalyze various reactions. For instance, it might participate in C–C bond formation or asymmetric catalysis .

Ligand Design: The compound could serve as a ligand for metal-based catalysts. Its unique geometry and donor atoms (nitrogen and oxygen) could influence reactivity and selectivity .

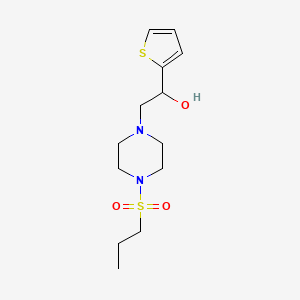

Computational Chemistry and Molecular Modeling

The complex structure of this compound presents an interesting challenge for computational chemistry:

Quantum Mechanical Calculations: Researchers could perform density functional theory (DFT) calculations to understand its electronic properties, stability, and reactivity. These insights could guide further experimental studies .

Docking Studies: Molecular docking simulations could predict the compound’s binding affinity to specific protein targets. This information is valuable for drug discovery .

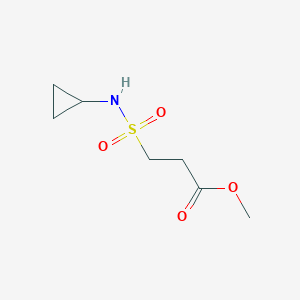

Safety and Hazards

特性

IUPAC Name |

5-(5-chlorothiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-13-5-4-12(23-13)16(22)19-8-6-11-10(9-19)15(21)20-7-2-1-3-14(20)18-11/h1-5,7H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYHNGAQFMAQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)